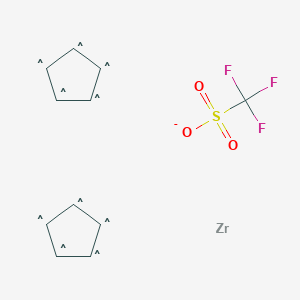

Zirconium, bis(h5-2,4-cyclopentadien-1-yl)hydro(trifluoromethanesulfonato-kO)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zirconium complexes with cyclopentadienyl ligands are significant in organometallic chemistry due to their versatile applications and structural diversity.

Synthesis Analysis

Zirconium, bis(h5-2,4-cyclopentadien-1-yl)hydro(trifluoromethanesulfonato-kO)-(9CI) has been synthesized by reacting (η-C5H5)2ZrCl2 with AgCF3SO3 in tetrahydrofuran (Thewalt & Lasser, 1983).

Molecular Structure Analysis

The molecular structure is characterized by a five-coordinate bent metallocene structure. The (η-C5H5)2Zr moiety shows an angle between the C5 ring centroids of 128.1°, indicating a significant geometry related to the coordination environment (Thewalt & Lasser, 1983).

Chemical Reactions and Properties

Zirconium complexes like this demonstrate reactivity typical of organometallic compounds, with the potential for various chemical transformations. The complex's thermal stability and solubility in polar organic solvents were noted, indicating a robust and versatile nature suitable for various reactions (Li et al., 2018).

Physical Properties Analysis

These complexes often exhibit high thermal stability and solubility in organic solvents, making them suitable for diverse applications in catalysis and material science (Li et al., 2018).

Chemical Properties Analysis

The complex showed relatively strong acidity, indicating its potential use as a Lewis acid catalyst in organic synthesis (Li et al., 2018).

Wissenschaftliche Forschungsanwendungen

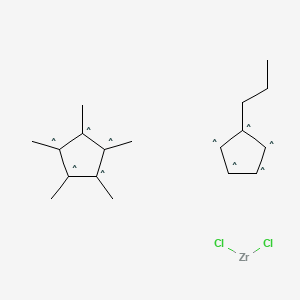

One significant application is in the synthesis of N-substituted amides, where air-stable bis(pentamethylcyclopentadienyl) zirconium perfluorooctanesulfonate has demonstrated efficiency as a recyclable catalyst (Ningbo Li et al., 2018) ChemCatChem. Similarly, bis(cyclopentadienyl)zirconium dichloride has been utilized for the highly selective formation of β-alkoxy alcohols through the ring-opening of 1,2-epoxides with alcohols, showcasing high regio- and stereoselectivity (M. Lakshmi Kantam et al., 2003) Catalysis Letters.

Structural and Chemical Characterization

The structural and chemical characterization of zirconium complexes is crucial for understanding their reactivity and developing new applications. For instance, the synthesis and characterization of unsaturated C4- and C10-bridged group-4 ansa-metallocenes through a ring-closing olefin metathesis reaction have provided insights into their structure and potential as homogeneous Ziegler−Natta catalysts for ethylene polymerization (D. Hüerländer et al., 2002) European Journal of Inorganic Chemistry.

Electrochemical Studies

Electrochemical studies of zirconium complexes, such as the investigation of zirconium tetrachloride in ionic liquids, have revealed the formation of Zr(III) and highlighted the use of ZrCl4 as an ionic liquid drying agent, contributing to the field of electrochemistry and materials science (C. Fu et al., 2012) Electroanalysis.

Radiation Damage Studies

Research on the effects of gamma irradiation on bis(cyclopentadienyl)zirconium dichloride single crystals has expanded our understanding of radiation damage in organometallic complexes, providing valuable information for the development of radiation-resistant materials (B. Çalişkan & A. C. Çalişkan, 2017) Radiation Effects and Defects in Solids.

Advanced Material Synthesis

Zirconium complexes have also been explored for their potential in advanced material synthesis, such as the atomic layer deposition of ZrO2 films using novel zirconium precursors, which holds promise for applications in electronics and nanotechnology (Tianniu Chen et al., 2008) Electrochemical Society.

Eigenschaften

InChI |

InChI=1S/2C5H5.CHF3O3S.Zr/c2*1-2-4-5-3-1;2-1(3,4)8(5,6)7;/h2*1-5H;(H,5,6,7);/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZFXKNNBGEZDZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.C(F)(F)(F)S(=O)(=O)[O-].[Zr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3O3SZr- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zirconium, bis(h5-2,4-cyclopentadien-1-yl)hydro(trifluoromethanesulfonato-kO)-(9CI) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)

![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)